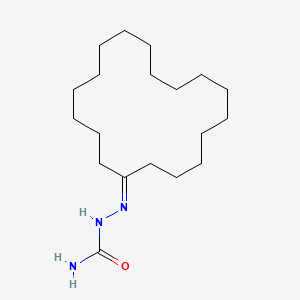

(Cyclooctadecylideneamino)urea

Description

Structure

3D Structure

Properties

CAS No. |

14296-61-8 |

|---|---|

Molecular Formula |

C19H37N3O |

Molecular Weight |

323.525 |

IUPAC Name |

(cyclooctadecylideneamino)urea |

InChI |

InChI=1S/C19H37N3O/c20-19(23)22-21-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-18/h1-17H2,(H3,20,22,23) |

InChI Key |

GPYCAIUGLHEHLD-UHFFFAOYSA-N |

SMILES |

C1CCCCCCCCC(=NNC(=O)N)CCCCCCCC1 |

Synonyms |

Cyclooctadecanone semicarbazone |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation and Molecular Analysis of Cyclooctadecylideneamino Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. High-resolution 1D and 2D NMR experiments offer a complete picture of the proton and carbon framework of (Cyclooctadecylideneamino)urea.

High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial information regarding the number and types of protons and carbons in the molecule, as well as their immediate chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclooctadecylidene ring and the urea (B33335) moiety. The protons on the carbons alpha to the imine group (C=N) would appear as deshielded multiplets, typically in the range of 2.0-2.5 ppm, due to the electron-withdrawing effect of the imine. The numerous methylene (B1212753) protons of the large cyclooctadecyl ring would likely produce a complex, overlapping set of signals in the upfield region, around 1.2-1.9 ppm. The N-H protons of the semicarbazone group would give rise to characteristic signals that can vary in chemical shift and appearance based on the solvent and concentration. The NH proton adjacent to the imine is expected to be more downfield than the terminal NH₂ protons. In d6-DMSO, the NH₂ protons often appear as a broad singlet. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the urea group, typically appearing in the 170-185 ppm range. libretexts.org The imine carbon (C=N) would also be significantly downfield. The carbons of the cyclooctadecyl ring would have chemical shifts in the aliphatic region (10-45 ppm), with the carbons alpha to the imine appearing more downfield than the others. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures, such as cyclooctanone (B32682) and its derivatives. koreascience.krchemicalbook.com Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C=N | - | ~160 |

| α-CH₂ | ~2.4 (multiplet) | ~41 |

| Other ring CH₂ | ~1.3-1.9 (multiplet) | ~24-27 |

| NH -N | Variable (e.g., ~8-10 in DMSO) | - |

| NH₂ | Variable (e.g., ~6-7 in DMSO) | - |

For a molecule with a complex and overlapping ¹H NMR spectrum, such as this compound, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of signals. openarchives.gr

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the cyclooctadecyl ring, starting from the alpha-protons and moving around the ring system.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This would be particularly useful for identifying all the protons belonging to the cyclooctadecyl ring, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. mdpi.com HSQC is crucial for assigning the carbon signals of the cyclooctadecyl ring by linking them to their corresponding, and more easily distinguishable, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For this compound, NOESY could help determine the spatial arrangement of the urea moiety relative to the large ring.

High-Resolution 1H and 13C NMR for Connectivity and Environment

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uc.edu

The IR and Raman spectra of this compound are expected to be dominated by the vibrations of the semicarbazone moiety.

N-H Vibrations: The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups typically appear in the region of 3200-3500 cm⁻¹. msu.edu Often, multiple bands are observed due to symmetric and asymmetric stretching modes and can be broadened by hydrogen bonding. iau.ir For semicarbazones, N-H stretching bands have been reported as doublets due to coupling between neighboring units. iau.ir

C=O Vibration (Amide I band): The carbonyl (C=O) stretching vibration is a very strong and characteristic absorption in the IR spectrum, usually found between 1650 and 1760 cm⁻¹. tandfonline.comoregonstate.edu Its exact position is sensitive to the electronic environment and hydrogen bonding. In solid-state semicarbazones, this frequency can be unusually high due to strong vibrational coupling in hydrogen-bonded structures. tandfonline.com

C=N Vibration: The imine (C=N) stretching vibration is expected to appear in the 1600-1650 cm⁻¹ region. This band is often of medium intensity. iau.ir

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound Note: Based on data for analogous semicarbazones. iau.irtandfonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H | Stretching | 3200-3500 | Medium to Strong, Broad |

| C-H (aliphatic) | Stretching | 2850-2960 | Strong |

| C=O | Stretching (Amide I) | 1660-1720 | Very Strong |

| C=N | Stretching | 1600-1650 | Medium |

| N-H | Bending | 1550-1650 | Medium |

The precise positions and shapes of the vibrational bands, particularly the N-H and C=O stretching bands, are highly sensitive to the molecular conformation and the extent of intermolecular hydrogen bonding. iau.ir In the solid state, this compound is likely to form extensive hydrogen-bonding networks, leading to a broadening and shifting of the N-H and C=O bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent. A red shift in the N-H stretching wavenumber from the computed value can indicate a weakening of the N-H bond. iau.ir The presence of strong intermolecular hydrogen bonding can also lead to the splitting of vibrational bands. iau.ir By comparing the spectra recorded in different phases (solid vs. solution) or in solvents of varying polarity, valuable insights into the conformational preferences and intermolecular interactions of the molecule can be obtained.

Assignment of Characteristic Functional Group Vibrations (C=O, N-H)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

For this compound, the molecular ion peak [M]⁺• would be expected in an electron ionization (EI) mass spectrum, confirming the molecular weight. The fragmentation of semicarbazones is well-documented and typically involves several key pathways. rsc.org Common fragmentation patterns for semicarbazones include the initial loss of small, stable neutral molecules or radicals. rsc.org

Expected fragmentation pathways for this compound would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the imine group within the cyclooctadecyl ring is a common fragmentation mode for cyclic ketones and their derivatives. oregonstate.edumiamioh.edu

Loss of HNCO: A characteristic fragmentation of the semicarbazone moiety is the loss of isocyanic acid (HNCO). rsc.org

Loss of the urea unit: Cleavage of the N-N bond can lead to the loss of the entire urea portion of the molecule. rsc.org

The resulting fragment ions would produce a characteristic pattern in the mass spectrum, allowing for the confirmation of the proposed structure. High-resolution mass spectrometry (HRMS) would enable the determination of the exact molecular formula from the precise mass of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of a compound's elemental composition by providing its exact mass with high accuracy and resolution. iitb.ac.inbioanalysis-zone.com This is in contrast to low-resolution mass spectrometry, which provides nominal mass. bioanalysis-zone.com For this compound, HRMS is instrumental in confirming its molecular formula. The technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

HRMS instruments, such as Time-of-Flight (ToF) analyzers, Fourier Transform Ion Cyclotron Resonance (FTICR), and Orbitrap mass spectrometers, can achieve resolving powers exceeding 10,000, and in the case of ultra-high resolution, over 100,000. mdpi.com This level of resolution allows for the generation of an unambiguous molecular formula from the exact mass measurement and the resulting isotopic pattern. iitb.ac.in The high mass accuracy, often in the sub-ppm range, provides a high degree of confidence in the assigned chemical formula. iitb.ac.in

| Parameter | Description | Relevance to this compound |

| Resolving Power | The ability to distinguish between two peaks of slightly different m/z ratios. | Essential for separating the isotopic peaks of this compound from potential isobaric interferences, leading to an accurate mass measurement. |

| Mass Accuracy | The closeness of the measured mass to the true, calculated mass. | Confirms the elemental composition and, therefore, the molecular formula of the compound with a high degree of certainty. |

| Isotopic Pattern | The distribution of isotopic abundances for a given element. | The measured isotopic pattern for this compound must match the theoretical pattern calculated from its molecular formula, providing further structural confirmation. |

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with HRMS, tandem mass spectrometry (MS/MS) provides crucial information for the structural elucidation of this compound through the analysis of its fragmentation pattern. In a tandem mass spectrometer, precursor ions of the target compound are selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.

Hyphenated Techniques (e.g., LC-MS/MS) for Mixture Analysis

For the analysis of this compound in complex matrices or to assess its purity, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. mdpi.comnih.gov This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov

LC separates the components of a mixture based on their physicochemical properties, and the eluting compounds are then introduced into the mass spectrometer for detection. nih.gov This is particularly useful for separating this compound from starting materials, byproducts, or degradation products. The use of a triple quadrupole mass spectrometer allows for Selected Reaction Monitoring (SRM), a highly specific and sensitive detection method where a specific precursor ion is selected and a characteristic product ion is monitored. lcms.cz This approach dramatically reduces chemical noise and improves the limit of detection. nih.govlcms.cz

The development of a robust LC-MS/MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., ionization source, collision energy). nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the quantitative assessment of its purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification (preparative HPLC) and the analysis of the purity (analytical HPLC) of non-volatile compounds like this compound. researchgate.net

Analytical HPLC: An analytical HPLC method with a suitable detector, such as a UV detector, can be developed to determine the purity of this compound. researchgate.netsigmaaldrich.com Reversed-phase HPLC, using a C18 column, is a common choice for the separation of organic molecules. sigmaaldrich.comgoogle.com The method's performance would be validated for parameters like linearity, accuracy, precision, and specificity. researchgate.net

Preparative HPLC: For obtaining high-purity this compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate and collect the desired compound from a mixture. harvardapparatus.com

| HPLC Parameter | Typical Conditions for a Urea-type Compound |

| Column | Reversed-phase C18, e.g., 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water sigmaaldrich.com |

| Flow Rate | 1-2 mL/min sigmaaldrich.com |

| Detection | UV at a low wavelength, e.g., 210 nm or 214 nm sigmaaldrich.commtc-usa.com |

| Injection Volume | Dependent on concentration, typically in the µL range mtc-usa.com |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. merckmillipore.com While this compound itself is likely not sufficiently volatile for direct GC analysis without derivatization, GC can be a valuable tool for analyzing volatile impurities that may be present in the sample, such as residual solvents from the synthesis. chromforum.org

For the analysis of urea-related compounds by GC, derivatization is often necessary to increase their volatility. nih.gov Alternatively, pyrolysis-GC-MS could be employed to analyze the thermal decomposition products of this compound, which could provide structural information. It is also possible that related impurities or starting materials could be amenable to GC analysis. researchgate.netnih.gov

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a fundamental analytical technique that provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure organic compound. elementalmicroanalysis.com For this compound, the experimentally determined percentages of C, H, and N must align with the theoretically calculated values based on its molecular formula (C₁₉H₃₉N₃O). This comparison serves as a crucial check of the compound's purity and stoichiometric composition. A significant deviation between the found and calculated values would indicate the presence of impurities or an incorrect structural assignment.

Based on the conducted research, there is no publicly available scientific literature or crystallographic data specifically for the compound "this compound". The search for X-ray crystallography studies, solid-state molecular architecture, and related characterization techniques for this particular molecule did not yield any specific results.

The provided search results pertain to the X-ray crystallography of "urea" itself, its co-crystals with other molecules like furosemide (B1674285) or ammonium (B1175870) chloride, and various analytical techniques applied to urea and its derivatives. However, none of the search results contain information about the crystal structure or molecular analysis of "this compound".

Therefore, it is not possible to provide an article on the "" with a focus on "X-ray Crystallography for Solid-State Molecular Architecture" as there is no scientific data available to support the generation of such content. Any attempt to create this content would be speculative and would not adhere to the principles of scientific accuracy.

Reactivity and Mechanistic Investigations of Cyclooctadecylideneamino Urea

Thermal Stability and Decomposition Pathways of Urea (B33335) Derivatives

The thermal decomposition of urea and its derivatives is a complex process that is critical for applications such as the selective catalytic reduction (SCR) of nitrogen oxides in exhaust fumes, where urea is the source of the reducing agent, ammonia (B1221849). semanticscholar.orgrsc.org Studies on various alkyl- and phenyl-ureas provide insight into the potential decomposition pathways of complex derivatives like (Cyclooctadecylideneamino)urea. acs.org The process typically begins with the decomposition of urea into ammonia and isocyanic acid at temperatures above 130°C. semanticscholar.org However, a series of secondary reactions often leads to the formation of by-products like biuret, triuret, and cyanuric acid. at.ualew.ronih.gov

Theoretical studies using electronic structure calculations have been instrumental in determining the kinetics and thermodynamics of the unimolecular decomposition of urea derivatives. acs.org The decomposition is not typically initiated by simple bond fissions but rather through more complex, concerted pathways. nih.gov An extensive theoretical investigation on a series of alkyl- and phenylureas has shown that the primary decomposition route involves four-center pericyclic reactions that yield substituted isocyanates and amines. acs.orgnih.gov

The enthalpies of formation and bond dissociation energies (BDEs) have been calculated for various urea derivatives to understand their stability. acs.org The kinetic parameters for decomposition are heavily influenced by the nature of the substituents on the nitrogen atoms. nih.gov A reaction rate rule has been proposed based on the nature of the transferred hydrogen atom (primary, secondary, alkyl, or benzyl) and the nature of the nitrogen atom acceptor (primary, secondary, or tertiary), which allows for the prediction of thermal decomposition kinetics for a wide range of these compounds. acs.orgnih.gov

Table 1: Calculated Thermodynamic and Kinetic Data for the Decomposition of Representative Urea Derivatives

This table presents theoretical data for common urea derivatives to illustrate the principles of thermal decomposition. Specific data for this compound is not available in the cited literature.

| Urea Derivative | Decomposition Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) |

| Methylurea | → CH₃NCO + NH₃ | 45.5 | 32.1 |

| 1,3-Dimethylurea | → CH₃NCO + CH₃NH₂ | 48.2 | 27.8 |

| Phenylurea | → C₆H₅NCO + NH₃ | 44.1 | 33.5 |

Data sourced from theoretical calculations on urea derivative decomposition. acs.orgnih.gov

Kinetics and Thermodynamics of Unimolecular Decomposition

Study of Nucleophilic and Electrophilic Sites within the Urea Moiety

The reactivity of the urea functional group is characterized by the dual nature of its atoms. The nitrogen atoms are nucleophilic, while the carbonyl carbon is electrophilic. nih.govchemicalbook.com This distribution of electron density is a result of resonance, where the lone pairs of the nitrogen atoms are delocalized into the carbonyl group. This resonance effect makes the urea nitrogens less basic and the carbonyl carbon less electrophilic compared to amines and ketones, respectively. nih.gov

The urea molecule contains both electron-rich and electron-deficient regions, making it susceptible to attack by both electrophiles and nucleophiles. rsc.org

Nitrogen Atoms : Despite the delocalization of their lone pairs, the nitrogen atoms retain sufficient nucleophilicity to react with strong electrophiles. nih.gov However, their nucleophilicity is weak, which can result in slow reaction kinetics. nih.gov

Carbonyl Group : The carbonyl carbon is an electrophilic center and can react with nucleophiles. chemicalbook.com The electrophilicity of the carbonyl carbon can be enhanced through hydrogen bonding, for instance, by organocatalysts that bear a urea or thiourea (B124793) moiety, which activates the carbonyl group toward nucleophilic attack. beilstein-journals.org The carbonyl oxygen, being an electron-rich site, can act as a hydrogen bond acceptor. rsc.org

Table 2: Nucleophilic and Electrophilic Characteristics of Atoms in the Urea Moiety

| Atom/Group | Character | Reactivity |

|---|---|---|

| Amino Groups (-NH₂) | Nucleophilic | React with electrophiles such as acid chlorides and isocyanates. nih.govnih.govmsu.edu |

| Carbonyl Carbon (C=O) | Electrophilic | Attacked by nucleophiles; reactivity can be enhanced by catalysts. chemicalbook.combeilstein-journals.org |

While specific experimental data on this compound is not present in the surveyed literature, the influence of the large cyclooctadecylidene substituent can be inferred from general principles of organic chemistry. An alkylidene is a substituent group with a carbon atom connected to the parent molecule by a double bond (C=N in this case).

Steric Hindrance : The most significant impact of the cyclooctadecylidene group is likely to be steric. The large, bulky eighteen-carbon ring would create considerable steric hindrance around the imino nitrogen and the adjacent carbonyl group. This steric bulk would likely impede the approach of reactants to these sites, potentially slowing down reactions involving both the nucleophilic nitrogen and the electrophilic carbonyl carbon. The reactivity and stability of related alkylidene compounds are known to be influenced by the bulk of their substituents. numberanalytics.com

Reactivity of Urea Nitrogen and Carbonyl Carbon

Investigation of Amine Reactivity in Urea Formation Processes

The synthesis of urea derivatives most commonly involves the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.comresearchgate.net The amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. researchgate.net The reactivity of the amine is a critical factor in the efficiency of urea formation.

The nucleophilicity of amines is a key determinant of their reactivity in urea synthesis. Primary and secondary amines readily react with isocyanates to form ureas. researchgate.net The reaction of carbon dioxide with primary amines can reversibly form alkyl-ammonium carbamates, a process that can be used to temporarily reduce the amine's reactivity, acting as a form of "green" protecting group. mdpi.com For instance, carbamate (B1207046) formation from various primary amines resulted in a significant reduction in the yield of urea synthesis, which could be reversed by heating to de-protect the amine. mdpi.com

Mechanistic studies of urea synthesis have explored various pathways. In the Bazarov synthesis from ammonia and carbon dioxide, the process involves the formation of a carbamic acid intermediate, followed by reaction with another ammonia molecule to form an ammonium (B1175870) carbamate, which then dehydrates to urea. nih.gov In catalyzed processes, such as the iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines, the reaction proceeds through a formamide (B127407) intermediate that is further dehydrogenated to a transient isocyanate, which is then trapped by another amine molecule to yield the final urea product. rsc.org

Table 3: Urea Synthesis Yields from Various Amines and Phenyl Isocyanate

This table demonstrates the effect of amine structure and reversible protection on urea formation.

| Amine | Condition | Urea Yield |

| Propylamine | Unprotected | 95% |

| Propylamine | Protected (as carbamate) | Reduced by ~62% (relative) |

| Hexylamine | Unprotected | 85% |

| Decylamine | Unprotected | 91% |

| Octadecylamine | Unprotected | 90% |

Data adapted from a study on the reduced reactivity of amines via reversible reaction with carbon dioxide. mdpi.com

Reduced Reactivity via Reversible Carbon Dioxide Reaction

The reactivity of amine compounds can be significantly reduced through a reversible reaction with carbon dioxide (CO2). mdpi.com Primary and secondary amines react with CO2 to form thermally reversible alkylammonium carbamates. This reaction proceeds first by the reaction of CO2 with a primary amine to create carbamic acid, which then reacts with another free amine molecule to yield the carbamate product. mdpi.com

In the context of this compound, the terminal -NH2 group and the secondary -NH- group within the urea moiety possess nucleophilic amine characteristics. These sites can react with ambient CO2. This reversible reaction is proposed as a method to act as a temporary protecting group for amines, reducing their availability for other nucleophilic substitution reactions. mdpi.com For instance, the formation of carbamates from amines has been shown to decrease the yield in urea and imine synthesis by up to 67% and 55%, respectively. The original reactivity of the amine can be restored by reversing the carbamate-forming reaction, typically by heating. mdpi.com

This reversible interaction with CO2 can thus modulate the chemical behavior of this compound, temporarily sequestering the reactive amine functionalities and thereby reducing their participation in other chemical transformations.

Table 1: Proposed Reversible Reaction with Carbon Dioxide

| Reactant | Intermediate | Product |

|---|---|---|

| This compound | Carbamic acid derivative | Alkylammonium carbamate salt |

This table illustrates the general principle of reversible carbamate formation from a primary amine (R-NH2) and CO2, which is applicable to the urea moiety of the title compound.

Hydrolytic Reactivity and Degradation Pathways

The structure of this compound contains two primary points of hydrolytic susceptibility: the imine (C=N) bond and the urea functional group. The degradation of the molecule in an aqueous environment can proceed via one or both of these pathways.

The formation and hydrolysis of semicarbazones, which are a class of imines, are reversible processes. vaia.comnih.govaskfilo.com The hydrolysis of the imine linkage in this compound back to its constituent carbonyl compound (cyclooctadecanone) and semicarbazide (B1199961) is typically catalyzed by acid. vaia.commsu.edu The reaction rate is pH-dependent, with the maximum rate often observed in the mildly acidic range, around pH 4. masterorganicchemistry.com

The established mechanism for the acid-catalyzed hydrolysis of a semicarbazone involves several key steps: vaia.com

Protonation: The process begins with the protonation of the imine nitrogen atom by an acid catalyst. This increases the electrophilic character of the imine carbon. vaia.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic imine carbon. vaia.com

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate, known as a carbinolamine or hemiaminal. nih.gov

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom.

Elimination: The C-N bond cleaves, eliminating the stable semicarbazide molecule.

Deprotonation: The resulting protonated ketone (cyclooctadecanone) is deprotonated by water to yield the final, neutral ketone product. vaia.com

Concurrently, the urea portion of the molecule can also undergo hydrolysis. In aqueous solution, urea decomposition is a slow process that can proceed through several pathways, ultimately yielding ammonia and carbon dioxide. nih.govnih.gov One non-enzymatic pathway involves an elimination reaction to produce cyanate (B1221674) (CNO-) and an ammonium ion (NH4+), with the cyanate then hydrolyzing to CO2 and ammonia. nih.govacs.org Another pathway is direct hydrolysis to carbamic acid (NH2COOH) and ammonia; the carbamic acid intermediate then rapidly decomposes to CO2 and another molecule of ammonia. researchgate.netnih.gov While stable in solution with a very long half-life, urea's degradation can be accelerated by various catalysts. researchgate.netresearchgate.net

Table 2: Hydrolytic Degradation Pathways of this compound

| Pathway | Initial Reactants | Key Steps & Intermediates | Final Products |

|---|---|---|---|

| Imine Hydrolysis | This compound + H2O (acid-catalyzed) | Protonation of imine nitrogen, nucleophilic attack by water, formation of carbinolamine intermediate, elimination of semicarbazide. vaia.comnih.gov | Cyclooctadecanone + Semicarbazide |

| Urea Degradation | Semicarbazide + H2O | 1. Elimination: Formation of cyanate and ammonium ions. nih.govacs.org 2. Hydrolysis: Formation of carbamic acid intermediate. researchgate.netnih.gov | Ammonia + Carbon Dioxide |

Computational and Theoretical Studies on Cyclooctadecylideneamino Urea

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy, making it suitable for medium to large molecules. nih.gov It is frequently employed to determine the ground state geometries, where the molecule resides at its lowest energy state, and to map out the potential energy landscape. researchgate.netoaepublish.com

For (Cyclooctadecylideneamino)urea, DFT calculations would typically begin with an optimization of the molecular geometry. This process systematically adjusts the positions of all atoms until a minimum on the potential energy surface is found. Methods such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) are commonly used for such optimizations on organic molecules. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The energy landscape can be explored by identifying various low-energy conformers, particularly arising from the flexibility of the cyclooctadecane (B14757594) ring and rotation around the single bonds of the urea (B33335) side chain. DFT calculations can predict the relative energies of these conformers, indicating which structures are most likely to be populated at a given temperature.

Table 1: Predicted Ground State Geometrical Parameters for the this compound Core Structure using DFT This table presents hypothetical, yet plausible, data for key structural parameters as would be obtained from a DFT (B3LYP/6-31G(d,p)) calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | Carbonyl Carbon, Oxygen | 1.24 Å |

| C=N | Imine Carbon, Nitrogen | 1.29 Å |

| N-N | Imine Nitrogen, Amide Nitrogen | 1.38 Å |

| C-N (Amide) | Carbonyl Carbon, Amide Nitrogen | 1.36 Å |

| Bond Angles | ||

| C-N-N | Imine Carbon, Imine N, Amide N | 118.5° |

| N-C=O | Amide Nitrogen, Carbonyl C, Oxygen | 123.0° |

| Dihedral Angles | ||

| C-C-N-N | Ring Carbon, Imine C, Imine N, Amide N | 178.0° (E-isomer) |

| N-N-C-N | Imine N, Amide N, Carbonyl C, Amide N | 15.0° (Slightly twisted) |

For applications requiring higher accuracy, ab initio (from first principles) methods are employed. Coupled-Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. researchgate.netcsic.es These methods are computationally intensive, especially for larger molecules.

Due to the size of this compound, a full geometry optimization using CCSD(T) would be computationally prohibitive. A common strategy is to first optimize the geometry at a less expensive level, such as DFT, and then perform single-point energy calculations with CCSD(T) to obtain more reliable relative energies between different conformers. csic.es This approach corrects for deficiencies in DFT, such as the underestimation of dispersion forces, which can be significant in a large, non-polar macrocycle. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This table compares hypothetical relative energies calculated by DFT and a higher-accuracy CCSD(T) single-point calculation on the DFT geometries.

| Conformer | Description | DFT Relative Energy (kcal/mol) | CCSD(T) Relative Energy (kcal/mol) |

| Conf-1 | Lowest energy ring fold, planar urea | 0.00 | 0.00 |

| Conf-2 | Alternative ring fold | +1.85 | +2.50 |

| Conf-3 | Rotamer about N-N bond | +3.20 | +3.10 |

| Conf-4 | Twisted urea group | +4.50 | +5.15 |

Density Functional Theory (DFT) for Ground State Geometries and Energy Landscapes

Conformational Analysis through Theoretical Modeling

The large cyclooctadecane ring and the rotatable bonds in the side chain grant this compound significant conformational flexibility. Theoretical modeling is essential to explore this complex conformational space.

Potential Energy Surface (PES) scans are a powerful technique for identifying stable conformers and the transition states that connect them. uni-muenchen.deq-chem.com In a "relaxed" PES scan, a specific geometric coordinate, such as a dihedral angle, is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. q-chem.com

For this compound, PES scans would be crucial for understanding:

Rotation around the N-N and N-C bonds: To determine the rotational barriers and identify the most stable orientations of the urea group relative to the imine. This can reveal the presence of stable rotamers. researchgate.net

Flexibility of the C18 macrocycle: While a full scan of the macrocycle's degrees of freedom is complex, scanning key dihedral angles within the ring can help identify its most favorable low-energy folded or extended structures.

The results of a PES scan are typically visualized as a plot of energy versus the scanned coordinate, revealing energy minima (stable conformers) and maxima (transition states). uni-muenchen.deresearchgate.net

While electronic structure methods describe static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions, conformational changes, and interactions with the environment, such as a solvent. nih.govethz.ch

An MD simulation of this compound, likely in a solvent like ethanol (B145695) or water, could reveal:

The time-dependent flexibility of the cyclooctadecane ring, showing how it folds and unfolds.

The stability of intramolecular hydrogen bonds.

The nature of intermolecular interactions, such as hydrogen bonding between the urea moiety and solvent molecules. Studies on related urea compounds have used MD to illustrate solvation structures and their impact on material properties. rsc.org

Potential Energy Surface Scans for Macrocyclic and Urea Conformations

Theoretical Descriptors of Reactivity

DFT and other electronic structure methods can calculate a range of properties that act as theoretical descriptors of a molecule's chemical reactivity. These descriptors help predict how and where a molecule is likely to react.

Key reactivity descriptors for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich regions (negative potential, e.g., around the carbonyl oxygen), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, e.g., around the amide protons), which are prone to nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron distribution and identifying the most electrophilic and nucleophilic sites.

Table 3: Hypothetical Theoretical Reactivity Descriptors for this compound This table provides plausible values for key reactivity indices derived from a DFT calculation.

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Most Negative ESP | -0.045 a.u. | Located on the carbonyl oxygen atom, indicating the primary site for electrophilic attack. |

| Most Positive ESP | +0.060 a.u. | Located on the terminal -NH₂ protons, indicating sites for hydrogen bonding and nucleophilic interaction. |

Fukui Functions for Site Selectivity Analysis

Fukui functions are essential tools within conceptual Density Functional Theory (DFT) for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes.

The condensed Fukui functions are calculated for each atomic site in the molecule. There are three main types of Fukui functions:

ƒ+ (r) for nucleophilic attack (reaction with an electron donor)

ƒ- (r) for electrophilic attack (reaction with an electron acceptor)

ƒ0 (r) for radical attack

A higher value of the Fukui function on a particular atom indicates a higher reactivity of that site towards the specific type of attack. For this compound, theoretical calculations would identify the atoms most susceptible to chemical reactions. For instance, the nitrogen and oxygen atoms of the urea moiety are expected to be key reactive sites.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound (Illustrative Data)

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| O (carbonyl) | 0.25 | 0.10 | 0.18 |

| N (amino) | 0.15 | 0.20 | 0.17 |

| N (ylideneamino) | 0.18 | 0.12 | 0.15 |

| C (carbonyl) | 0.08 | 0.28 | 0.18 |

| C (ylidene) | 0.12 | 0.15 | 0.14 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how Fukui functions are used for site selectivity analysis.

Global Reactivity Descriptors (Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Potential)

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates a better electron donor.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a better electron acceptor.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger value indicates greater stability.

These descriptors are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 8.5 |

| Electron Affinity (EA) | 1.2 |

| Chemical Hardness (η) | 3.65 |

| Chemical Potential (μ) | -4.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions, including the characterization of transient species and the energetic landscape of the reaction.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Characterizing the transition state is fundamental to understanding the reaction mechanism and its kinetics. rsc.orgnih.gov

Computational methods are used to locate the transition state structure on the potential energy surface. This involves identifying a first-order saddle point, which is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom. The structure of the transition state reveals the critical bond-forming and bond-breaking events. mdpi.com For a reaction involving this compound, such as hydrolysis or condensation, computational studies would aim to identify the specific geometry and electronic structure of the transition state.

Energetics of Proposed Reaction Intermediates

Computational studies can determine the relative energies of these intermediates, providing a thermodynamic profile of the reaction. nih.gov This information helps to identify the most likely reaction pathway by comparing the energy barriers between different proposed mechanisms. For instance, in a multi-step reaction involving this compound, the energies of all proposed intermediates would be calculated to map out the complete energy landscape of the reaction. nih.govrsc.org

Table 3: Hypothetical Relative Energies of Intermediates in a Proposed Reaction of this compound (Illustrative Data for a generic reaction pathway)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Intermediate 1 | +5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Applications and Materials Science Perspectives of Cyclooctadecylideneamino Urea

Potential Role as a Chemical Building Block in Organic and Polymer Synthesis

While no studies have specifically utilized (Cyclooctadecylideneamino)urea, its constituent parts suggest potential utility in polymer and combinatorial chemistry.

Hypothetical Design of Novel Functionalized Polymeric Systems (e.g., Polyureas)

The aminourea functional group of this compound contains reactive nitrogen-hydrogen bonds. These could theoretically participate in step-growth polymerization reactions. For instance, in the synthesis of polyureas, the amine groups of the aminourea could react with diisocyanates. The long cyclooctadecylidene chain would be incorporated as a bulky, hydrophobic side group on the polymer backbone. This could impart unique solubility characteristics, potentially making the resulting polyurea soluble in nonpolar organic solvents.

The incorporation of such a large aliphatic group could also influence the thermal and mechanical properties of the polymer. For example, a rigid spirocyclic diol derived from fructose (B13574) has been shown to significantly increase the glass transition temperatures of polyesters and poly(urethane-urea)s. rsc.org While the cyclooctadecylidene group is not spirocyclic, its bulk could similarly affect polymer chain packing and mobility.

Urea-formaldehyde resins are synthesized through the addition and condensation reactions of urea (B33335) and formaldehyde. irispublishers.com The aminourea group in this compound could potentially undergo similar reactions, leading to the formation of novel thermosetting polymers with the large aliphatic moiety integrated into the cross-linked network. This could enhance the hydrophobicity and modify the surface properties of the resulting material.

Theoretical Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large libraries of diverse molecules for screening against biological targets or for materials discovery. nih.govopenaccessjournals.com This is often achieved through parallel synthesis on solid supports or in solution. wikipedia.orgyoutube.com

This compound could serve as a scaffold or building block in the creation of such libraries. The aminourea group provides reactive sites for further chemical modification, allowing for the attachment of a wide array of different chemical entities. The long aliphatic chain would ensure that all compounds in the library share a common lipophilic domain, which could be advantageous for targeting biological membranes or for creating materials with specific interfacial properties.

The process of creating these libraries involves the systematic and repetitive covalent linkage of various "building blocks". nih.gov The aminourea moiety could be reacted with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of N-acylated, N-sulfonylated, or N-carbamoylated derivatives, each with the constant cyclooctadecylidene tail.

Postulated Application in Functional Materials

The chemical structure of this compound suggests several potential applications in functional materials, based on the known properties of similar chemical structures.

Potential for Hydrogen Sulfide (B99878) (H2S) Scavenging

Hydrogen sulfide is a toxic and corrosive gas found in oil and gas streams. totalenergies.com H2S scavengers are chemicals that react with H2S to form non-toxic, inert compounds. totalenergies.com Urea derivatives have been investigated as potential H2S scavengers. nih.govmdpi.comresearchgate.net For example, simple urea-based chemicals like 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) have shown promise as H2S scavengers. nih.govmdpi.comresearchgate.net

The scavenging mechanism often involves the reaction of H2S with the scavenger molecule. A patent describes a process for reducing H2S levels using a product derived from the reaction of a carbonyl group-containing compound with a urea or thiourea (B124793). google.com The aminourea group of this compound contains nitrogen atoms that could potentially react with H2S. The long aliphatic chain could enhance its solubility in the hydrocarbon phase of crude oil, where H2S is often present.

Hypothetical Integration into Catalyst Systems

Urea and its derivatives are used in some catalytic processes, most notably in Selective Catalytic Reduction (SCR) systems for the reduction of nitrogen oxides (NOx) in exhaust gases. wartsila.comaecc.euwikipedia.orgepa.gov In these systems, urea is thermally decomposed to ammonia (B1221849), which then acts as the reducing agent on the surface of a catalyst, such as titanium dioxide (TiO2) or zirconium dioxide (ZrO2). wartsila.comresearchgate.net

While there is no direct evidence of this compound being used in catalysis, one could speculate on its potential role as an additive or ligand in certain catalytic systems. The nitrogen and oxygen atoms of the urea moiety could coordinate to metal centers in a catalyst, potentially influencing the catalyst's electronic properties and reactivity. The bulky cyclooctadecylidene group could affect the steric environment around the catalytic center, possibly leading to changes in selectivity. For instance, in nanoparticle synthesis, organic ligands are often used to control the size, shape, and surface properties of the resulting nanoparticles, which in turn affects their catalytic performance.

Potential as Corrosion Inhibitors Based on Adsorption Characteristics

Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the rate of corrosion of a metal. researchgate.net Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as multiple bonds, are often effective corrosion inhibitors. researchgate.netresearchgate.netmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netnih.gov

Urea and its derivatives, such as thiourea, have been shown to inhibit the corrosion of various metals, including mild steel and aluminum, in acidic solutions. researchgate.netmdpi.comanalis.com.my The inhibition efficiency is attributed to the presence of nitrogen and oxygen (or sulfur in thiourea) atoms which can coordinate with the metal surface. researchgate.netanalis.com.my

This compound possesses several features that suggest it could be a potential corrosion inhibitor. The urea functional group provides the necessary heteroatoms for adsorption onto a metal surface. The long, hydrophobic cyclooctadecylidene tail could then form a dense, non-polar barrier film, further protecting the metal from the aqueous corrosive medium. The large size of the molecule would allow it to cover a significant surface area, potentially leading to high inhibition efficiency. The adsorption of such molecules is often described by isotherms like the Langmuir isotherm. nih.gov

Advanced Chemical Scaffolds for Modulating Molecular Interactions

This compound represents a class of molecules where a bulky, aliphatic macrocycle is appended to a urea functional group. This combination is not merely an additive sum of its parts but results in emergent properties that are highly relevant for the construction of sophisticated chemical scaffolds. The urea group is a well-established motif for creating predictable hydrogen-bonding patterns, crucial for molecular recognition and self-assembly processes. researchgate.netmdpi.com The attachment of a cyclooctadecylidene ring introduces significant conformational constraints and steric bulk, which can be harnessed to finely tune these interactions.

The design of macrocyclic receptors is a central theme in supramolecular chemistry, with applications ranging from selective ion complexation to catalysis. beilstein-journals.org The large, 18-membered ring of the cyclooctadecylidene group provides a defined, yet flexible, framework. This framework can adopt various conformations, influencing the spatial orientation of the appended urea group and thereby modulating its accessibility and interaction geometry with guest molecules. nih.govacs.org

Conformational Control through Macrocyclic Architecture

The introduction of a urea functionality into a macrocyclic skeleton is a recognized strategy for controlling the conformational dynamics of the entire structure. nih.govacs.org For large macrocycles, the energetic landscape is often populated by several low-energy conformations. In the case of macrocyclic ureas, these can include "cone" and "partial cone" arrangements, where the urea groups and other substituents adopt specific spatial orientations relative to the mean plane of the macrocycle. nih.govacs.org

The cyclooctadecylidene ring, being a large and flexible saturated hydrocarbon loop, can adopt a variety of conformations to minimize steric strain. The specific conformation of the macrocycle directly impacts the presentation of the urea moiety's hydrogen-bond donor and acceptor sites. This conformational control is a powerful tool for designing receptors with high specificity. By pre-organizing the binding site, the entropic penalty of binding a guest molecule is reduced, leading to stronger and more selective interactions. mdpi.com

Research on analogous macrocyclic bis-ureas has demonstrated that the flexibility of the macrocyclic ring is a critical factor in its ability to act as a receptor. beilstein-journals.org A more flexible macrocycle can adapt its conformation to accommodate a guest, while a more rigid structure offers higher pre-organization. The large cyclooctadecylidene ring in this compound is expected to provide a balance between these two states, allowing for both adaptability and a degree of conformational preference. The presence of substituents on the macrocycle can further influence these dynamics, often slowing down the interconversion between different conformations. acs.org

| Macrocyclic System | Dominant Conformation | Key Structural Feature | Reference |

|---|---|---|---|

| Trianglamine-based Macrocyclic Urea | Partial Cone | Creates an "aliphatic forceps" cavity capable of capturing solvent molecules. | acs.org |

| o-Phenylene Bis(urea) Macrocycle | Twisted (pre-cyclization) | Intramolecular hydrogen bonding facilitates a twisted conformation favorable for ring-closure. | chinesechemsoc.org |

| Diaryl X-Ureas (in 1,3-diaryl substitution) | Disrupted Planarity | Steric interactions can disrupt the ideal planar geometry of the urea group. | nih.govnih.gov |

Exploring Steric and Electronic Effects of the Cyclooctadecylidene Moiety in Molecular Recognition

The cyclooctadecylidene group in this compound exerts significant steric and electronic effects that are crucial in the context of molecular recognition. Molecular recognition relies on the complementary matching of size, shape, and chemical functionality between a host and a guest molecule. fu-berlin.de

Steric Effects:

The most apparent influence of the cyclooctadecylidene moiety is its substantial steric bulk. This large aliphatic ring can act as a "steric shield," restricting access to the urea binding site from certain directions. This can be advantageous in achieving high selectivity, as only guest molecules with the correct geometry can navigate the steric hindrance to interact with the urea group.

However, excessive steric bulk can also be detrimental. Studies on other bulky substituents, such as cyclohexyl groups, have shown that steric hindrance can lead to Pauli repulsion, which weakens the hydrogen-bond interaction. nih.gov In a series of cyclic ureas, it was found that increasing the steric bulk of an N-substituent from methyl to tert-butyl altered the resulting hydrogen-bonding motif from a predictable "tape" to a different 2D network. nih.gov The large and flexible nature of the cyclooctadecylidene ring may allow it to adopt conformations that minimize this negative steric impact while still providing a degree of steric shielding.

Electronic Effects:

The cyclooctadecylidene group is an electron-donating alkyl group. The electronic nature of substituents on a urea moiety significantly influences its hydrogen-bonding strength. Electron-withdrawing groups tend to increase the positive charge on the urea's NH protons, making them stronger hydrogen-bond donors. nih.govnih.gov Conversely, the electron-donating nature of the cyclooctadecylidene group would be expected to slightly decrease the acidity of the NH protons, potentially weakening its hydrogen-bond donor capability compared to ureas with electron-withdrawing substituents.

| Substituent Type | Effect on Urea NH Protons | Impact on Hydrogen-Bonding | Example System | Reference |

|---|---|---|---|---|

| Electron-withdrawing (e.g., CF3-phenyl) | Increases positive charge | Strengthens hydrogen-bond donor capacity | Substituted 1,3-diaryl ureas | nih.gov |

| Bulky Alkyl (e.g., cyclohexyl) | Minimal electronic effect | Can introduce steric repulsion, slightly weakening the interaction | Cyclohexyl-substituted ureas | nih.gov |

| Bulky Alkyl (e.g., tert-butyl) | Minimal electronic effect | Can alter the self-assembly motif due to steric hindrance | N-substituted hexahydro-1,3,5-triazin-2-ones | nih.gov |

| Aromatic (non-bulky) | Enables π-interactions | Synergizes with hydrogen bonding for enhanced affinity | Diaryl ureas in protein complexes | mdpi.com |

Future Research Directions and Concluding Outlook for Cyclooctadecylideneamino Urea Studies

Development of Highly Efficient and Sustainable Synthesis Protocols

A primary challenge in the study of large macrocycles like (Cyclooctadecylideneamino)urea is their synthesis. Traditional methods for macrocyclization often suffer from low yields due to competing oligomerization and polymerization reactions. chinesechemsoc.org Future research will undoubtedly focus on overcoming these hurdles through the development of more efficient and sustainable synthetic strategies.

Key areas of focus will likely include:

Advanced Cyclization Techniques: High-dilution conditions have long been the standard to favor intramolecular cyclization, but they are often impractical for large-scale synthesis. rsc.org Newer strategies that could be applied to the synthesis of this compound include:

Template-Directed Synthesis: Utilizing metal ions or other guest molecules to pre-organize the linear precursor into a conformation that facilitates ring closure.

Dynamic Covalent Chemistry (DCC): Employing reversible reactions that allow for "error-checking" and thermodynamic control, ultimately leading to the most stable cyclic product in higher yields. researchgate.net The use of hindered urea (B33335) bonds, which can be dynamic, has been shown to produce macrocycles in near-quantitative yields even at high concentrations. researchgate.net

Ring-Closing Metathesis (RCM): A powerful and versatile tool for forming carbon-carbon double bonds to close large rings, which has been successfully used in the synthesis of various bioactive macrocycles. beilstein-journals.orgthieme-connect.com

Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. For a molecule like this compound, this could involve:

Use of Renewable Starting Materials: Investigating the use of bio-based precursors, such as those derived from olive oil or carbohydrates, for the synthesis of the cyclooctadecane (B14757594) backbone. beilstein-journals.orgacs.org

Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally friendly alternatives like ethyl acetate (B1210297) or even water. beilstein-journals.org The use of CO2 as a C1 building block for the urea moiety is another sustainable approach. mdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, reduce waste, and allow for safer and more scalable synthesis of macrocycles. rsc.org

A hypothetical comparison of different synthetic routes for a macrocyclic urea is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Protocols for a Macrocyclic Urea

| Synthetic Protocol | Key Features | Potential Yield (%) | Sustainability Score (1-5) |

|---|---|---|---|

| High-Dilution Cyclization | Kinetically controlled, large solvent volumes | 5-20 | 1 |

| Template-Assisted Synthesis | Thermodynamically controlled, requires template removal | 30-60 | 3 |

| Dynamic Covalent Chemistry | Thermodynamically controlled, self-correcting | 70-95 | 4 |

| Flow Chemistry with RCM | Continuous process, reduced waste | 80-99 | 5 |

In-depth Mechanistic Understanding of Complex Reactions Involving the Macrocycle-Urea System

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its applications. Future research in this area will likely integrate experimental and computational approaches to unravel the intricacies of these processes.

Key research questions to address include:

Macrocyclization Pathways: Elucidating the precise mechanistic steps of the ring-closing reaction is essential. This includes studying the conformational dynamics of the linear precursor and the role of any intermediates. nih.govresearchgate.net For instance, investigations into peptide macrocyclization have revealed the importance of intramolecular hydrogen bonds in promoting kinetically favorable pathways. nih.gov

Kinetics vs. Thermodynamics: A delicate balance between kinetic and thermodynamic factors often determines the success of a macrocyclization reaction. acs.org Detailed kinetic studies can provide insights into the rate-determining steps and help in optimizing reaction conditions to favor the desired macrocyclic product over unwanted side products. nih.gov

Host-Guest Interactions: The urea moiety in this compound can act as a hydrogen-bond donor, potentially allowing the macrocycle to bind anions or other guest molecules. nih.govbeilstein-journals.org Understanding the mechanism of these interactions is key to developing applications in sensing or catalysis. The study of triphenylamine (B166846) bis-urea macrocycles has shown that guest inclusion can modulate the electronic properties of the host. mdpi.com

Reactivity of the this compound Moiety: The reactivity of the imino-urea functional group will be a central point of investigation. This could involve studying its susceptibility to hydrolysis, its potential as a ligand for metal complexes, or its participation in further chemical transformations.

Table 2 presents a hypothetical kinetic dataset for the formation of a macrocyclic urea, highlighting the type of data that would be valuable in mechanistic studies.

Table 2: Hypothetical Kinetic Data for Macrocyclic Urea Formation

| Precursor Concentration (mM) | Temperature (°C) | Rate Constant (k, s⁻¹) | Macrocycle:Oligomer Ratio |

|---|---|---|---|

| 1 | 25 | 1.2 x 10⁻⁴ | 9:1 |

| 10 | 25 | 1.5 x 10⁻⁴ | 3:7 |

| 1 | 50 | 4.8 x 10⁻⁴ | 7:3 |

| 10 | 50 | 5.5 x 10⁻⁴ | 2:8 |

Innovative Applications in Emerging Material Technologies and Chemical Transformations

The unique structural features of macrocycles like this compound make them attractive candidates for a wide range of applications. scbt.com Future research will likely explore their potential in materials science, catalysis, and supramolecular chemistry.

Potential innovative applications include:

Supramolecular Polymers and Smart Materials: The urea groups can form strong, directional hydrogen bonds, enabling the self-assembly of macrocycles into supramolecular polymers. d-nb.info These materials could exhibit stimuli-responsive properties, making them suitable for applications in drug delivery, sensors, or adaptive materials. rsc.org

Organocatalysis: Urea and thiourea (B124793) derivatives are well-known hydrogen-bond donor catalysts. rsc.org The macrocyclic scaffold of this compound could pre-organize the urea moiety for efficient and selective catalysis of various organic reactions. nih.gov For example, macrocyclic bis-ureas have been investigated for anion complexation, a key step in many catalytic processes. beilstein-journals.org

Membrane Transport and Ion Sensing: The defined cavity and functional groups of macrocycles can be exploited for the selective transport of ions or small molecules across membranes. mdpi.com The urea group's ability to bind anions could be harnessed to create selective sensors for environmentally or biologically important anions.

Polymer Science: Macrocyclic ureas can be used as monomers or building blocks for novel polymers. acs.orgresearchgate.net The incorporation of a large macrocyclic unit into a polymer backbone could impart unique thermal, mechanical, and morphological properties.

Integration of Computational Design and Experimental Synthesis for Optimized Chemical Performance

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research, particularly in the complex field of macrocycles. mdpi.com For a molecule like this compound, this integrated approach will be instrumental in accelerating its development and optimizing its properties.

Key aspects of this integrated approach include:

In Silico Design and Screening: Before embarking on challenging syntheses, computational tools can be used to design and evaluate virtual libraries of related macrocycles. schrodinger.com This allows researchers to predict key properties such as conformational preferences, binding affinities, and reactivity, thereby prioritizing the most promising candidates for experimental investigation.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction mechanisms, transition states, and the role of non-covalent interactions. nih.govrsc.org This understanding is crucial for optimizing reaction conditions and catalyst design. mdpi.comacs.org

Predicting Spectroscopic and Chiroptical Properties: Computational methods can be used to predict NMR, IR, and circular dichroism (CD) spectra. nih.gov This is invaluable for characterizing newly synthesized macrocycles and understanding their solution-state structures and dynamics.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can establish clear structure-property relationships. This knowledge can then guide the rational design of new macrocycles with tailored functions.

A hypothetical workflow integrating computational and experimental approaches is shown in Table 3.

Table 3: Integrated Computational-Experimental Workflow for Macrocycle Development

| Phase | Computational Task | Experimental Task | Outcome |

|---|---|---|---|

| 1. Design | Generate virtual library of macrocycles; predict binding affinity. | - | Prioritized list of synthetic targets. |

| 2. Synthesis | Model reaction pathways to predict feasibility and byproducts. | Synthesize target macrocycles using optimized protocols. | Successful synthesis of novel compounds. |

| 3. Characterization | Calculate NMR and CD spectra for comparison with experimental data. | Spectroscopic analysis (NMR, MS, IR). | Confirmation of structure and purity. |

| 4. Functional Testing | Simulate host-guest interactions to guide experiments. | Evaluate catalytic activity or binding properties. | Discovery of new functional materials. |

Q & A

Basic Research Question: How can researchers design a reproducible synthesis protocol for (Cyclooctadecylideneamino)urea?

Methodological Answer:

- Step 1: Review existing literature to identify gaps in synthesis methodologies (e.g., solvent systems, catalysts, or purification steps) .

- Step 2: Optimize reaction conditions (e.g., temperature, stoichiometry) using fractional factorial design to isolate variables affecting yield .

- Step 3: Validate reproducibility by replicating the synthesis in triplicate and reporting deviations (e.g., crystallization anomalies) .

- Key Metrics: Yield, purity (via HPLC or NMR), and spectroscopic consistency (IR, mass spectrometry) .

Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

- Approach: Use a combination of dynamic NMR (to monitor conformational changes) and X-ray crystallography (for solid-state stability) .

- Data Contradiction Analysis: If NMR and crystallography data conflict (e.g., unexpected tautomerism), employ computational DFT calculations to resolve discrepancies .

- Reporting Standards: Include raw spectral data, baseline corrections, and error margins in supplementary materials .

Advanced Research Question: How can computational models predict the supramolecular interactions of this compound with biomolecular targets?

Methodological Answer:

- Framework: Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities and thermodynamic stability .

- Validation: Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

- Pitfalls to Avoid: Overfitting models by ignoring solvent effects or conformational entropy; use Bayesian statistics to quantify uncertainty .

Advanced Research Question: How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Hypothesis Testing: Design a meta-analysis comparing IC50 values, controlling for variables like cell passage number, assay protocols, and solvent cytotoxicity .

- Experimental Replication: Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and validate using orthogonal assays (e.g., apoptosis vs. proliferation markers) .

- Ethical Considerations: Ensure data transparency by publishing negative results and raw datasets in open-access repositories .

Advanced Research Question: What strategies optimize the enantiomeric resolution of this compound derivatives for chiral catalysis studies?

Methodological Answer:

- Chromatographic Optimization: Screen chiral stationary phases (CSPs) using HPLC-SFC (supercritical fluid chromatography) with polar organic modifiers .

- Kinetic Analysis: Employ Eyring plots to correlate temperature-dependent enantiomer separation efficiency with activation parameters .

- Literature Integration: Use SciFinder to identify underutilized CSPs or novel derivatization agents from analogous urea compounds .

Basic Research Question: How to establish a reliable degradation profile for this compound under environmental stressors (e.g., UV light, hydrolysis)?

Methodological Answer:

- Experimental Design: Conduct accelerated stability studies using ICH Q1A guidelines, with LC-MS to identify degradation products .

- Data Interpretation: Apply first-order kinetics to model half-life and Arrhenius equations to extrapolate shelf-life under ambient conditions .

- Contradiction Management: If degradation pathways conflict with literature, perform isotopic labeling (e.g., ^13C) to trace reaction intermediates .

Advanced Research Question: How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

- Computational Refinement: Adjust DFT functional parameters (e.g., B3LYP vs. M06-2X) and basis sets to better align with experimental IR/Raman peaks .

- Experimental Calibration: Validate spectrometer calibration using standard reference materials (e.g., polystyrene films) and report resolution settings .

- Collaborative Workflow: Share computational input files and raw spectral data via platforms like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.